molecular formula C6H3BrClFO2S B1272830 2-Bromo-4-fluorobenzenesulfonyl chloride CAS No. 351003-45-7

2-Bromo-4-fluorobenzenesulfonyl chloride

Cat. No. B1272830
M. Wt: 273.51 g/mol
InChI Key: GJPWPFVLPNTOOL-UHFFFAOYSA-N
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Description

2-Bromo-4-fluorobenzenesulfonyl chloride is a chemical compound that serves as a key intermediate in the synthesis of various organic molecules. It is characterized by the presence of a bromine and a fluorine atom on the benzene ring, which are ortho to each other, and a sulfonyl chloride group. This compound is particularly useful in the field of organic synthesis due to its reactivity, which allows for the introduction of the sulfonyl group into other molecules .

Synthesis Analysis

The synthesis of related compounds, such as 2-bromobenzenesulfonyl chlorides, has been achieved through nickel-catalyzed carbonylation reactions with alkynes to produce thiochromenones. This method demonstrates the utility of bromobenzenesulfonyl chlorides as sulfur precursors in the synthesis of heterocyclic compounds . Another approach for synthesizing chloro-fluoro-nitrobenzenesulfonyl chloride derivatives involves the Schiemann reaction, oxychlorination, and nitration, starting from bis(4-amino-2-chlorophenyl) disulfide. This route provides an alternative to more expensive and difficult-to-prepare starting materials .

Molecular Structure Analysis

The molecular structure of halogenated benzenesulfonyl chlorides, including those with fluorine and bromine substituents, has been studied using gas electron diffraction and quantum chemical calculations. These studies reveal that such molecules can exist in non-planar conformations, with the anti conformer generally being the lower energy state. The presence of ortho halogen atoms influences the molecular geometry, including bond distances and the degree of planarity .

Chemical Reactions Analysis

The reactivity of halogenated benzenesulfonyl chlorides is influenced by the nature of the halogen atoms present. For instance, the hydrolysis of 2-methylbenzenesulfonyl chloride and bromide in water-rich H2O-dioxane mixtures shows nonmonotonic activation parameters, which are attributed to specific structural features of the sulfonyl halide groups . Additionally, the halodeboronation of aryl boronic acids has been applied to synthesize bromo-fluorobenzonitriles, demonstrating the versatility of halogenated benzenesulfonyl chlorides in organic transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-4-fluorobenzenesulfonyl chloride are not explicitly detailed in the provided papers. However, by analogy with similar compounds, it can be inferred that the presence of halogen atoms and the sulfonyl chloride group would confer certain reactivity patterns, such as susceptibility to nucleophilic attack and the potential for further functionalization. The solvation effects and kinetic parameters of hydrolysis reactions involving similar sulfonyl chlorides suggest that the compound's reactivity is significantly influenced by the solvent environment and the specific halogen atoms present .

Scientific Research Applications

Application 1: Pharmaceutical Intermediate

  • Summary of the Application : “2-Bromo-4-fluorobenzenesulfonyl chloride” is used as an intermediate in the synthesis of various pharmaceutical compounds . An intermediate is a substance produced during the middle steps of a chemical reaction and is considered a stepping stone towards the final product.
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the final pharmaceutical compound being synthesized. Generally, this compound would react with other reagents under controlled conditions to form the desired product. Please note that the handling and use of this compound should be performed by trained professionals as it is sensitive to moisture and should be stored away from oxidizing agents, water, and bases .

Application 2: Synthesis of Butyl (E)-3-[2-bromo-4-(trifluoromethyl)phenyl]acrylate and 1-benzyl-2-(2-bromo-4-(trifluoromethyl)phenyl)indole

  • Summary of the Application : A related compound, “2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride”, is used in the synthesis of butyl (E)-3-[2-bromo-4-(trifluoromethyl)phenyl]acrylate and 1-benzyl-2-(2-bromo-4-(trifluoromethyl)phenyl)indole .

Application 3: Synthesis of (E)-4-bromo-2-fluoro-1-styrylbenzene

  • Summary of the Application : Another related compound, “4-Bromo-2-fluorobenzenesulfonyl chloride”, is used in the synthesis of (E)-4-bromo-2-fluoro-1-styrylbenzene .

Application 4: Synthesis of 2-bromo-4-fluoro-N-(2-phenylallyl)benzenesulfonamide

  • Summary of the Application : “2-Bromo-4-fluorobenzenesulfonyl chloride” may be used to synthesize 2-bromo-4-fluoro-N-(2-phenylallyl)benzenesulfonamide .

Application 5: Preparation of 2-bromobenzenesulfonic acid phenyl ester

  • Summary of the Application : A related compound, “2-Bromobenzenesulfonyl chloride”, may be used in the preparation of 2-bromobenzenesulfonic acid phenyl ester .

Safety And Hazards

2-Bromo-4-fluorobenzenesulfonyl chloride is classified as a hazardous substance. It causes severe skin burns and eye damage, and may cause respiratory irritation . The compound should be handled with protective gloves, clothing, and eye/face protection, and used only in well-ventilated areas or outdoors .

properties

IUPAC Name

2-bromo-4-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFO2S/c7-5-3-4(9)1-2-6(5)12(8,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPWPFVLPNTOOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380815
Record name 2-Bromo-4-fluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-fluorobenzenesulfonyl chloride

CAS RN

351003-45-7
Record name 2-Bromo-4-fluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-fluorobenzene-1-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AK Ganguly, SS Alluri, CH Wang, A Antropow, A White… - Tetrahedron, 2014 - Elsevier
… The title compound was prepared starting from 24 6 and 2-bromo-4-fluorobenzenesulfonyl chloride following the general procedure for sulfonamide formation. Yield: 73%. H NMR (400 …
Number of citations: 34 www.sciencedirect.com
AK Ganguly, SS Alluri, D Caroccia… - Journal of medicinal …, 2011 - ACS Publications
In the present paper, design, synthesis, X-ray crystallographic analysis, and HIV-1 protease inhibitory activities of a novel class of compounds are disclosed. Compounds 28–30, 32, 35, …
Number of citations: 64 pubs.acs.org
GS Sheppard, J Wang, M Kawai… - Journal of medicinal …, 2006 - ACS Publications
Methionine aminopeptidase-2 (MetAP2) is a novel target for cancer therapy. As part of an effort to discover orally active reversible inhibitors of MetAP2, a series of anthranilic acid …
Number of citations: 74 pubs.acs.org

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